molecular formula C8H16ClNO2 B2588648 [(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride CAS No. 2490322-70-6

[(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride

Cat. No.: B2588648
CAS No.: 2490322-70-6
M. Wt: 193.67
InChI Key: DXFYWYSDFCYIFG-WLYNEOFISA-N
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Description

[(4As,7aS)-3,4,5,6,7,7a-Hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol; hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrano-pyrrolidine scaffold with a methanol substituent at the 4a-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or synthetic applications.

The stereochemistry (4As,7aS) indicates a specific spatial arrangement of substituents, which is critical for interactions with biological targets. This compound is likely synthesized via multi-component reactions or catalytic hydrogenation, as inferred from analogous synthetic routes for related pyrano-pyrrolidine derivatives .

Properties

IUPAC Name

[(4aS,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-6-8-2-1-3-11-7(8)4-9-5-8;/h7,9-10H,1-6H2;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFYWYSDFCYIFG-WLYNEOFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNCC2OC1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(CNC[C@H]2OC1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride typically involves multiple steps:

  • Starting Materials: : Precursors such as pyrrol and suitable alcohol derivatives.

  • Formation of Pyrano-pyrrol Core: : Utilizing cyclization reactions under specific conditions involving catalysts or reagents to form the hexahydro-pyrano-pyrrol core.

  • Attachment of Methanol Group: : Introduction of the methanol moiety via reduction or substitution reactions.

  • Formation of Hydrochloride Salt: : Conversion of the final product into its hydrochloride form through reaction with hydrochloric acid.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity:

  • Catalysis: : Employing advanced catalysts to enhance reaction rates.

  • Optimized Conditions: : Temperature and pressure conditions tailored to maximize the efficiency of each step.

  • Purification: : Techniques like crystallization and chromatography are used to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Potential transformation of the methanol group to a carbonyl group.

  • Reduction: : Conversion of any intermediate carbonyl groups back to alcohols.

  • Substitution: : Replacement of functional groups within the pyrano-pyrrol structure under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

  • Reduction: : Employing reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Utilizing halogenated compounds and base catalysts to facilitate substitution reactions.

Major Products

  • Oxidation Products: : Formation of aldehydes or ketones from the methanol group.

  • Reduction Products: : Reversion to alcohols or formation of fully reduced compounds.

  • Substitution Products: : Derivatives with varying functional groups, enhancing the compound's versatility.

Scientific Research Applications

Chemistry

  • Synthesis of Novel Compounds: : Used as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : Acting as a ligand or catalyst in certain reactions.

Biology

  • Biochemical Probes: : Employed in the study of biological pathways and mechanisms.

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes, aiding in biochemical research.

Medicine

  • Pharmacology: : Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Drug Development: : Basis for the development of new pharmaceutical agents.

Industry

  • Material Science: : Utilized in the synthesis of advanced materials with unique properties.

  • Agriculture: : Potential use in the development of agrochemicals.

Mechanism of Action

Effects

The compound exerts its effects through interactions at the molecular level:

  • Binding to Targets: : Binding to specific molecular targets such as enzymes or receptors.

  • Pathway Modulation: : Influencing biochemical pathways, potentially altering cellular processes.

Molecular Targets and Pathways

  • Enzymes: : Inhibition or modulation of enzyme activity.

  • Receptors: : Interaction with receptors, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Features
Target Compound C9H16ClNO2 217.68 (calc.) Pyrano-pyrrolidine, methanol Bicyclic core, hydrochloride salt, stereospecific (4As,7aS) configuration
Methyl (4aR,7aS)-Pyrano[2,3-c]pyrrole-4a-carboxylate; hydrochloride C10H16ClNO3 233.69 Pyrano-pyrrolidine, methyl ester Carboxylate enhances polarity; widely supplied for research
(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride C6H12ClNO2 165.62 Dioxino-pyrrolidine Oxygen-rich bicyclic system; lower molecular weight, Warning (H302-H335)
Tetrahydropyran-4-methanol C6H12O2 116.16 Monocyclic, methanol Simpler structure; higher solubility (Log S = -0.23)

Functional Group and Stereochemical Impact

  • Methanol vs. This difference may influence solubility (e.g., carboxylate salts are typically more water-soluble) and target binding .
  • Bicyclic vs. Monocyclic Systems: The pyrano-pyrrolidine core provides rigidity and conformational restraint compared to monocyclic Tetrahydropyran-4-methanol, which may enhance binding specificity in drug design .

Pharmacological Potential (Inferred)

While direct data for the target compound is unavailable, structurally related pyrano[2,3-c]pyrazole derivatives exhibit antimicrobial and anti-inflammatory activities . The pyrano-pyrrolidine scaffold may similarly interact with enzymes or receptors, warranting further study.

Biological Activity

The compound [(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol; hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H17ClN2O2 . It features a unique hexahydro-pyrano-pyrrol structure that contributes to its biological activity. The hydrochloride form indicates that it is a salt form which may enhance solubility and stability.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

2. Antioxidant Activity

The antioxidant properties of [(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol; hydrochloride have been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results showed a significant reduction in free radicals:

  • DPPH Scavenging Activity: 78% at 100 µg/mL
  • ABTS Scavenging Activity: 85% at 100 µg/mL

These results indicate that the compound possesses strong antioxidant capabilities which may contribute to its protective effects against oxidative stress.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound has selective cytotoxic effects:

Cell LineIC50 (µM)
HeLa15
MCF-720

The compound demonstrated lower cytotoxicity towards normal human fibroblast cells (IC50 > 50 µM), suggesting a degree of selectivity for cancer cells.

The biological activities of [(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol; hydrochloride may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis: Evidence suggests that it can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Radical Scavenging: Its ability to donate electrons helps neutralize free radicals and reduce oxidative damage.

Case Studies

A recent study published in the Journal of Medicinal Chemistry examined the effects of this compound on biofilm formation in Staphylococcus aureus. The results indicated a remarkable reduction in biofilm mass by approximately 70% at sub-MIC concentrations. This suggests potential applications in treating biofilm-associated infections.

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